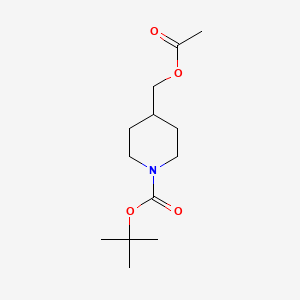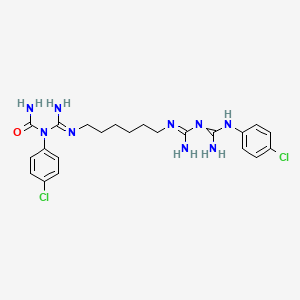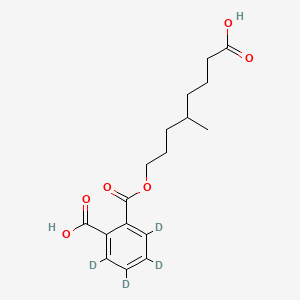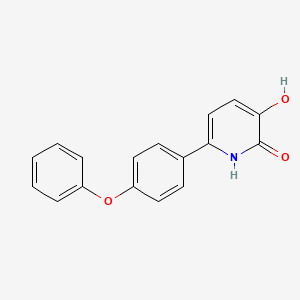
2-(2-((2-((R)-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and etherification. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The conditions may vary depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds, ethers, and esters.
Scientific Research Applications
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar core structure but different substituents, resulting in unique reactivity and applications.
Uniqueness
2-(2-((2-(®-3-(3,4-Dimethoxyphenyl)-1-(((S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butyl)piperidin-2-yl)methoxy)propyl)phenoxy)methyl)phenoxy)acetic Acid stands out due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its unique combination of aromatic rings and functional groups makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C45H57NO10 |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
2-[2-[[2-[(1R)-3-(3,4-dimethoxyphenyl)-1-[[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butyl]piperidin-2-yl]methoxy]propyl]phenoxy]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C45H57NO10/c1-7-32(34-25-42(51-4)45(53-6)43(26-34)52-5)27-46-23-13-12-15-35(46)29-55-39(21-19-31-20-22-40(49-2)41(24-31)50-3)36-16-9-11-18-38(36)54-28-33-14-8-10-17-37(33)56-30-44(47)48/h8-11,14,16-18,20,22,24-26,32,35,39H,7,12-13,15,19,21,23,27-30H2,1-6H3,(H,47,48)/t32-,35+,39-/m1/s1 |
InChI Key |
NAANKLZXEZIUJU-MNYREFGISA-N |
Isomeric SMILES |
CC[C@H](CN1CCCC[C@H]1CO[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES |
CCC(CN1CCCCC1COC(CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3OCC4=CC=CC=C4OCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)

![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
